molecular formula C9H12N2O5 B7949491 2'-Deoxy-L-uridine

2'-Deoxy-L-uridine

Cat. No.: B7949491
M. Wt: 228.20 g/mol
InChI Key: MXHRCPNRJAMMIM-CHKWXVPMSA-N
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Description

2'-Deoxy-L-uridine is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-CHKWXVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426115
Record name 2'-Deoxy-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31501-19-6
Record name 2'-Deoxy-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within L Nucleoside Analog Research

The study of L-nucleoside analogs represents a significant area within medicinal chemistry and chemical biology. Unlike their naturally occurring D-counterparts, L-nucleosides possess an unnatural configuration at the chiral centers of the sugar ring. The interest in L-nucleoside analogs stems from observations that some of these compounds exhibit potent biological activities, particularly antiviral properties, often with potentially altered pharmacological profiles compared to their D-enantiomers mims.commetabolomicsworkbench.org. This can include differences in metabolic stability and interactions with enzymes mims.commetabolomicsworkbench.orguni.lunih.gov.

Research into L-nucleoside analogs has led to the development of clinically important antiviral drugs, such as lamivudine (B182088) (3TC) and telbivudine, which are L-enantiomers metabolomicsworkbench.orguni.lu. These successes have fueled further investigation into the fundamental properties and potential applications of other L-nucleosides, including 2'-deoxy-L-uridine. Its study contributes to a deeper understanding of how enzymes and nucleic acid polymerases interact with substrates of differing chirality, providing insights into molecular recognition and enzymatic mechanisms.

Significance As a Foundational Research Compound

Historical Trajectories in 2'-Deoxy-L-Nucleoside Synthesis

The synthesis of L-nucleosides dates back several decades. Early approaches often involved the multi-step construction of the pyrimidine (B1678525) ring onto an L-sugar precursor. For instance, an early synthesis of β-L-2'-deoxycytidine and β-L-2'-deoxythymidine in the 1970s utilized a method involving the conversion of L-arabinose to a pyrimidine nucleoside through a multi-step process of ring construction. google.com However, these initial methods were often considered expensive and lacked versatility. google.com

Research into L-nucleosides gained renewed momentum in the early 1990s with the discovery that certain viral polymerases could utilize phosphorylated L-nucleoside analogs as substrates, leading to chain termination of DNA synthesis. csic.es This finding spurred the development of more efficient and stereoselective synthetic routes to access L-nucleosides and their derivatives.

Contemporary Synthetic Approaches for this compound and its Analogs

Modern synthetic strategies for this compound and its analogs focus on achieving high stereoselectivity and efficiency. These approaches often involve coupling pre-formed L-sugar derivatives with the desired nucleobase or synthesizing the sugar moiety with the correct L-configuration.

Stereoselective Synthesis of L-Enantiomers

Stereoselective synthesis is crucial for obtaining pure L-enantiomers. One strategy involves utilizing chiral starting materials, such as L-arabinose, as a precursor for the sugar moiety. nih.govcsic.es For example, the condensation between L-arabinose and cyanamide (B42294) in a basic medium has been used to afford an aminooxazoline intermediate, which serves as an entry into L-nucleoside analogs. nih.govcsic.es

Another approach involves the stereoselective coupling of a pre-synthesized L-sugar derivative with a protected or activated nucleobase. Methods like the Mitsunobu reaction have been employed in the synthesis of carbocyclic L-homonucleosides, which feature a cyclopentyl ring instead of the furanose sugar. tandfonline.comtandfonline.comnih.govnih.gov Enzymatically catalyzed kinetic resolution has also been explored for the stereoselective synthesis of enantiomeric building blocks, which can then be converted into carbocyclic D- and L-nucleoside analogues. nih.gov

A novel strategy reported involves the stereoselective synthesis of unnatural β-L-arabinofuranosyl nucleoside analogues from acyclic N,O-acetals derived from D-sugars. acs.orgfigshare.com This method utilizes a C1' to C4' cyclization where a silyloxy group serves as the nucleophile, resulting in 2'-oxynucleosides with retention of configuration at the C1' center. acs.orgfigshare.com

Application of Organometallic Reactions in Nucleoside Modification

Organometallic chemistry plays a significant role in the modification and synthesis of nucleoside analogs, including those in the L-series. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing diverse substituents onto the nucleobase or sugar moieties. geniusjournals.orgtandfonline.com

Palladium-catalyzed cross-coupling reactions, for example, have been used to synthesize 5-heteroaromatic-substituted 2'-deoxyuridines from 5-iodo-2'-deoxyuridine and stannylated heteroaromatics. nih.govresearchgate.net These reactions are often selective and can be carried out under relatively mild conditions, making them suitable for nucleoside substrates which can be sensitive. geniusjournals.orgtandfonline.com

Organometallic intermediates, such as organolithium and organopalladium species, have been investigated for modifying the carbon atoms of the heterocyclic bases of nucleosides. tandfonline.com While organolithium intermediates may require protection of active hydrogen groups, organopalladium intermediates can sometimes be used to derivatize unprotected nucleosides and nucleotides. tandfonline.com

The Nicholas reaction, which involves hexacarbonyl dicobalt adducts of propargyl alcohol derivatives, has also been applied to extend the side chain of 5-alkynyluridines, leading to novel metallo-nucleosides. beilstein-journals.org

Solid-Phase Synthesis Strategies for L-Nucleoside Derivatives

Solid-phase synthesis is a valuable technique for the rapid and efficient assembly of oligonucleotides and their analogs, including those containing L-nucleosides. This approach involves immobilizing the initial nucleoside or linker onto a solid support, allowing for sequential coupling and modification steps. researchgate.netacs.orgjst.go.jp

The phosphoramidite (B1245037) method is a common strategy used in solid-phase oligonucleotide synthesis. researchgate.netrsc.org L-nucleoside phosphoramidites can be synthesized and then incorporated into growing oligonucleotide chains on a solid support. nih.govresearchgate.netosti.govrcsb.org This allows for the preparation of L-oligonucleotides and chimeric oligonucleotides containing both D and L residues.

Solid-phase synthesis facilitates the introduction of various modifications and the creation of libraries of nucleoside analogs. acs.org Strategies have been developed for derivatizing solid supports with L-nucleoside monomers, such as 2'-O-methyl/2'-O-MOE-L-uridine derivatives, for use in automated synthesis. nih.govresearchgate.netcsic.es The efficiency of coupling steps in solid-phase synthesis can be influenced by factors such as steric hindrance and the stability of the phosphoramidite monomers. rsc.org

Chemical Modifications and Derivatization Strategies

This compound and its analogs can undergo various chemical modifications to alter their properties, such as stability, binding affinity, and cellular uptake. These modifications can be introduced at different positions of the nucleoside structure, including the base and the sugar moiety.

Ribose Ring Modifications (e.g., 2'-Fluoro, 2'-Methoxy)

Examples of 2'-ribose modifications include the introduction of a fluorine atom (2'-fluoro) or an alkoxy group (e.g., 2'-O-methyl, 2'-O-methoxyethyl). rcsb.orgnih.goviu.eduoup.comchemrxiv.orgrsc.orgnih.gov

2'-Fluoro (2'-F) Modification: The 2'-fluoro modification is known to enhance the thermal stability of double-stranded RNA and increase the nuclease resistance of single-stranded RNA. It can also influence the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form helices. oup.com Synthesis of 2'-deoxy-2'-fluoro-L-uridine building blocks has been reported, and their incorporation into oligonucleotides has shown increased stability. nih.goviu.eduacs.org

2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-O-MOE) Modifications: These modifications involve the addition of a methyl or methoxyethyl group to the 2'-oxygen. csic.esrcsb.orgoup.comchemrxiv.orgrsc.org Similar to the 2'-fluoro modification, 2'-O-alkyl modifications can increase the hybridization affinity and enhance nuclease resistance. csic.esoup.comrsc.org The presence of a 2'-O-methyl group can increase duplex stability and lock the sugar pucker in a C3'-endo conformation. rsc.org The synthesis of 2'-deoxy-2'-methoxy-L-uridine phosphoramidites and their incorporation into L-DNA and L-RNA have been shown to improve the thermostability of these nucleic acids. osti.govrcsb.org

These ribose ring modifications are often introduced during solid-phase synthesis using appropriately modified phosphoramidite monomers. researchgate.netrsc.orgosti.govrcsb.org

Table 1: Examples of Ribose Ring Modifications and their Effects

ModificationPositionEffect on Sugar PuckerEffect on Duplex StabilityEffect on Nuclease ResistanceReferences
2'-Fluoro (2'-F)2'Favors C3'-endoEnhancedIncreased oup.comrsc.orgnih.gov
2'-O-Methyl (2'-OMe)2'Locks in C3'-endoEnhancedIncreased osti.govrcsb.orgoup.comrsc.org
2'-O-Methoxyethyl (2'-O-MOE)2'RNA-like C3'-endoEnhancedIncreased csic.esoup.comrsc.org

Other chemical modifications can also be applied to the nucleobase of this compound, such as substitutions at the C5 position of the uracil (B121893) ring. nih.govresearchgate.netbeilstein-journals.orgtandfonline.combeilstein-journals.org These modifications can be introduced using various chemical reactions, including organometallic coupling reactions. geniusjournals.orgtandfonline.comnih.govresearchgate.net

Prodrug Formulations and Lipophilic Conjugates

To improve the pharmacokinetic properties, cellular uptake, and delivery of nucleoside analogs like this compound, prodrug formulations and lipophilic conjugates have been developed. This strategy involves attaching lipophilic moieties or conjugating the nucleoside to other molecules to enhance membrane permeability and alter distribution profiles. mdpi.comnih.gov

One approach involves the synthesis of lipophilic conjugates by attaching fatty acyl chains or phospholipids (B1166683) to the nucleoside structure. nih.gov These modifications can increase the lipophilicity of the compound, facilitating its passage across cell membranes. Prodrugs can be designed to be cleaved intracellularly, releasing the active nucleoside analog. nih.gov

Research has explored uridine (B1682114) derivatives of 2-deoxy sugars containing hydrophobic motifs, which have shown antiviral activity. mdpi.com Lipophilic moieties were included in these structures to potentially increase passive permeability. mdpi.com

Another strategy involves conjugating nucleoside analogs to lipids or phospholipids to form lipid drug conjugates or phospholipid prodrug conjugates. nih.govntno.org These conjugates can be incorporated into liposomes, which serve as carriers for targeted drug delivery. nih.govntno.org Phospholipid-linked prodrugs, often coupled at the phosphate (B84403) group or glycerol (B35011) backbone, can aid in overcoming transport barriers and reducing efflux. ntno.org These structures can lead to higher drug loading limits and increased stability compared to unmodified agents. ntno.org

Studies on phospholipid prodrug conjugates of other nucleoside analogs, such as those of 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), have shown that the structure of the linker connecting the nucleoside to the lipid can influence the rate of drug release and cellular cytotoxicity. researchgate.net

Development of Advanced Nucleoside Structures (e.g., Double-Headed Nucleosides)

Advanced nucleoside structures, such as double-headed nucleosides, represent another avenue of chemical derivatization to create molecules with unique properties and potential applications. Double-headed nucleosides contain two nucleobases attached to a sugar or modified sugar scaffold. sdu.dknih.govsemanticscholar.org These structures have been explored for their potential in nucleic acid targeting, the preparation of artificial nucleic acid secondary structures, and as potential antimicrobial agents. sdu.dknih.govresearchgate.net

The synthesis of double-headed nucleosides involving a 2'-deoxyuridine (B118206) scaffold or related L-nucleosides has been reported. One method involves the nucleophilic opening of O-2,2'-anhydrouridine, followed by reactions that introduce a second nucleobase, often linked to the 2' position. nih.govsemanticscholar.org For example, a double-headed nucleoside with two uracil bases, where the additional uracil is attached through a methylene (B1212753) linker to the 2'-position of arabinouracil (a related L-nucleoside), has been synthesized. nih.gov

Another approach involves the synthesis of double-headed nucleosides where the second nucleobase is attached via a linker, such as a triazole-containing linker, to the 2'-position of 2'-deoxyuridine. nih.govsemanticscholar.org Click chemistry (CuAAC reaction) has been utilized for this purpose, reacting an azido (B1232118) nucleoside with a propargyl-functionalized nucleobase. nih.govsemanticscholar.org

Research has investigated the effect of incorporating these double-headed nucleosides into oligonucleotides. Studies have shown that single incorporation of a double-headed nucleotide can increase the thermal stability of duplexes, suggesting the participation of both nucleobases in base pairing. nih.gov These advanced structures can also induce significant conformational changes in nucleic acid secondary structures. nih.govsemanticscholar.org

Double-headed nucleosides have been synthesized with various combinations of nucleobases, including thymine, adenine (B156593), cytosine, guanine (B1146940), hypoxanthine, and diaminopurine, attached to different positions and through various linkers. researchgate.net The synthetic strategies often involve multi-step procedures starting from protected nucleoside precursors. nih.govsemanticscholar.orgresearchgate.net

Enzymatic Interactions and Metabolic Pathways of 2 Deoxy L Uridine Analogs

Phosphorylation by Nucleoside Kinases

The initial and often rate-limiting step in the activation of nucleoside analogs is their phosphorylation by intracellular kinases fishersci.comuni.lumetabolomicsworkbench.org. This process converts the nucleoside into its corresponding monophosphate, which is then further phosphorylated to the diphosphate (B83284) and ultimately the active triphosphate form by other cellular kinases wikipedia.orguni.lu.

Several cellular nucleoside kinases are involved in the phosphorylation of L-nucleoside analogs, including thymidine (B127349) kinase (TK), deoxycytidine kinase (dCK), and adenosine (B11128) kinase wikipedia.org. The efficiency and specificity of this phosphorylation vary depending on the specific analog and the kinase involved.

Enzyme Specificity and Enantioselectivity in Phosphorylation Pathways

A key aspect governing the metabolic fate and selective toxicity of L-nucleoside analogs is the enantioselectivity of the enzymes they encounter wikipedia.orgguidetopharmacology.org. While naturally occurring nucleosides have a D-configuration, L-nucleoside analogs possess the opposite stereochemistry. The ability of kinases to recognize and phosphorylate these unnatural enantiomers dictates their intracellular activation.

Human deoxycytidine kinase (dCK) and mitochondrial thymidine kinase 2 (TK2) are notable for their relatively relaxed enantioselectivity, capable of phosphorylating both L- and D-enantiomers of various nucleosides and their analogs guidetopharmacology.orgfishersci.bewikipedia.org. This promiscuity allows for the initial phosphorylation of several L-nucleoside prodrugs. In contrast, human cytosolic thymidine kinase 1 (TK1) exhibits strict enantioselectivity for D-nucleosides wikipedia.org.

Studies have shown varying efficiencies of phosphorylation for L-enantiomers by human kinases. For instance, human UMP-CMP kinase can phosphorylate L-dUMP and L-dCMP, but less efficiently than their natural D-counterparts wikipedia.org. Similarly, human thymidylate kinase phosphorylates L-dTMP with significantly lower efficiency compared to D-dTMP wikipedia.org. Human cytosolic and mitochondrial adenylate kinases, however, demonstrate strict enantioselectivity, phosphorylating only D-(d)AMP wikipedia.org.

Despite the generally lower efficiency of phosphorylation for L-enantiomers by some human kinases, the relaxed enantioselectivity of enzymes like dCK and TK2 is crucial for the activation of many therapeutic L-nucleosides guidetopharmacology.orgfishersci.bewikipedia.org. Furthermore, the enantioselectivity can be exploited in the design of reporter genes using engineered kinases with tailored specificity for L-nucleosides .

Table 1 provides a summary of the enantioselectivity of some human nucleoside kinases towards L-nucleoside monophosphates based on in vitro studies.

EnzymeSubstrate (L-enantiomer)Phosphorylation Efficiency (relative to D-enantiomer)EnantioselectivityCitation
Human UMP-CMP kinaseL-dUMPLess efficientLess strict wikipedia.org
Human UMP-CMP kinaseL-dCMPLess efficientLess strict wikipedia.org
Human Thymidylate kinaseL-dTMP150-fold less efficientStrict wikipedia.org
Human Adenylate kinase 1L-AMPNot phosphorylatedStrict wikipedia.org
Human Adenylate kinase 2L-AMPNot phosphorylatedStrict wikipedia.org
Human dCKVarious L-nucleosidesGenerally comparable efficiencyRelaxed guidetopharmacology.orgfishersci.be
Human TK2L-deoxypyrimidinesLess specific (phosphorylates both D and L)Relaxed wikipedia.org

Note: This table is based on in vitro data and relative efficiencies can vary depending on specific experimental conditions and the exact analog structure.

Interactions with Viral Enzymes

Viral enzymes, particularly polymerases and virus-encoded kinases, are primary targets for the active triphosphate forms of nucleoside analogs fishersci.com. The selectivity of many antiviral L-nucleoside analogs is often attributed to their preferential recognition and interaction with viral enzymes over host cellular enzymes.

Viral DNA Polymerases

Many antiviral L-nucleoside analogs, once phosphorylated to their triphosphate form, act as substrates for viral DNA polymerases. They compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain wikipedia.org. Due to modifications in their sugar moiety, such as the absence of a 3'-hydroxyl group in dideoxynucleoside analogs like lamivudine (B182088), their incorporation leads to chain termination, halting viral DNA elongation wikipedia.orgfishersci.finih.gov.

Studies have shown that viral DNA polymerases, such as the HIV-1 reverse transcriptase (RT) and herpes simplex virus type 1 (HSV-1) DNA polymerase, can accommodate and be inhibited by the triphosphates of L-nucleoside analogs wikipedia.orguni.lunih.gov. The interaction with viral polymerases is a key mechanism for the antiviral activity of these compounds. Incorporated L-nucleotides can also influence the properties of the viral DNA, potentially making it more resistant to exonucleolytic degradation uni.lunih.gov.

Viral RNA Polymerases

Nucleoside analogs are also being developed to target viral RNA-dependent RNA polymerases (RdRPs), essential enzymes for the replication of many RNA viruses fishersci.finih.govmims.comwikipedia.org. These analogs mimic natural nucleoside triphosphates and can be incorporated into the viral RNA genome, leading to chain termination or lethal mutagenesis mims.com.

2'-Deoxy-2'-fluoro-L-uridine, for example, has been identified as a potent and selective inhibitor of viral RNA polymerase, demonstrating the potential of L-nucleoside analogs in targeting RNA viruses fishersci.comamericanelements.com. The interaction with the RdRP active site can cause stalling of the polymerase or result in the incorporation of a modified nucleotide that disrupts further RNA synthesis mims.commims.com.

Herpes Simplex Virus Thymidine Kinase (HSV1-TK)

Herpes simplex virus type 1 (HSV1) encodes its own thymidine kinase (TK), which plays a crucial role in phosphorylating nucleosides for viral DNA synthesis. Unlike human cytosolic TK, HSV1-TK exhibits a broader substrate specificity and importantly, shows little to no stereospecificity for D- and L-beta-nucleosides wikidata.orgnih.gov.

This lack of stereospecificity in HSV1-TK allows for the efficient phosphorylation of certain L-nucleoside analogs that are poor substrates for human cytosolic TK uni.lunih.govwikidata.orgnih.gov. 2'-Deoxy-L-uridine (L-dU) is recognized as a substrate by HSV1-TK, although L-thymidine (L-T) is phosphorylated more efficiently by the viral enzyme wikidata.orgnih.gov. This preferential phosphorylation by HSV1-TK in infected cells provides a mechanism for the selective activation of L-nucleoside analogs, contributing to their antiviral activity against herpesviruses with potentially reduced toxicity to uninfected host cells wikidata.org.

Metabolic Transformations and Intracellular Fates of L-Nucleosides

Beyond the initial phosphorylation by kinases, L-nucleosides and their phosphorylated metabolites undergo various intracellular transformations that influence their concentration, persistence, and ultimately, their biological effect. The metabolic fate of L-nucleosides is often distinct from their D-counterparts due to the enantioselectivity of various metabolic enzymes.

L-nucleosides generally exhibit increased resistance to degradation by cellular catabolic enzymes such as nucleoside deaminases and phosphorylases, which typically favor D-enantiomers wikipedia.orgguidetopharmacology.org. This reduced catabolism can lead to higher intracellular concentrations of the L-nucleosides and their active phosphorylated forms compared to their D-analogs guidetopharmacology.org. For example, troxacitabine (B1681597), an L-cytidine analog, is resistant to inactivation by cytidine (B196190) deaminase, an enzyme that can confer resistance to D-cytidine analogs fishersci.benih.gov.

Once phosphorylated, L-nucleotide monophosphates are further converted to diphosphates and triphosphates by cellular nucleotide kinases. The intracellular levels of these active triphosphates are critical for their interaction with viral polymerases and are subject to complex regulation, including feedback mechanisms on phosphorylation pathways metabolomicsworkbench.org.

Metabolic interconversions between different L-nucleoside bases can also occur. Studies have shown that L-cytidine derivatives can be deaminated to L-uridine derivatives in vivo. Conversely, administration of L-uridine can lead to the formation of L-cytidine derivatives at the nucleoside and nucleotide levels nih.gov.

Cellular Uptake Mechanisms and Transporter Interactions

Cellular uptake is the critical first step for nucleoside analogs to exert their intracellular effects. This process is primarily facilitated by nucleoside transporters (NTs) located in the plasma membrane of mammalian cells. Two major families of human nucleoside transporters have been characterized: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) researchgate.netmdpi.comelifesciences.org.

ENTs are bidirectional transporters that facilitate nucleoside flux across the membrane down their concentration gradient and are generally less substrate-specific than CNTs mdpi.comelifesciences.org. There are four human ENT isoforms (hENT1-4), with hENT1 and hENT2 being the most well-characterized in terms of nucleoside analog transport capes.gov.br.

CNTs, on the other hand, are unidirectional transporters that move nucleosides against a concentration gradient, coupled with the movement of ions like sodium or protons mdpi.comelifesciences.orgnih.gov. Three human CNT isoforms (hCNT1-3) have been identified, exhibiting different substrate specificities: hCNT1 prefers pyrimidines, hCNT2 prefers purines, and hCNT3 is broadly selective for both mdpi.comelifesciences.org.

The cellular uptake of this compound analogs can be mediated by these transporter systems, although their affinity and transport efficiency can vary depending on the specific structural modifications of the analog. Some L-nucleoside analogs, such as troxacitabine (a deoxycytidine analog with an L-configuration), have shown low uptake mediated by hENT1, hENT2, hCNT1, hCNT2, and hCNT3, suggesting that passive diffusion might be a significant route of entry for certain L-nucleosides aacrjournals.orgnih.gov. This is in contrast to natural nucleosides and some D-nucleoside analogs, whose uptake is largely dependent on active or facilitated transport aacrjournals.orgtandfonline.comabdominalkey.com.

Research findings highlight the variability in nucleoside analog transport. For instance, a study investigating the transport of 3'-deoxy-nucleoside drugs used in HIV therapy (including ddC, ddI, and AZT) by recombinant human and rat ENT1 and ENT2 transporters demonstrated that ENT2 could transport ddC, ddI, and AZT, while ENT1 transported only ddC and ddI. ENT2 mediated substantially larger fluxes of ddC and ddI compared to ENT1 capes.gov.br. While this study focused on 3'-deoxy-D-nucleosides, it illustrates the differential substrate specificity among transporter isoforms, which is also relevant for L-nucleoside analogs.

The transport mechanisms can also be influenced by structural modifications. For example, lipid conjugation of nucleoside analogs has been explored as a strategy to bypass nucleoside membrane transporters and potentially improve intracellular delivery nih.govmdpi.com.

Intracellular Retention and Excretion Dynamics

Once inside the cell, the intracellular concentration and retention of this compound analogs are determined by a balance between metabolic activation (phosphorylation), metabolism to inactive forms, incorporation into nucleic acids, and active efflux or passive diffusion out of the cell.

For many nucleoside analogs, phosphorylation to the monophosphate, diphosphate, and ultimately the triphosphate form is essential for their activity nih.gov. The triphosphate form is generally retained within the cell for longer periods compared to the unphosphorylated nucleoside or monophosphate, as it is the substrate for incorporation into DNA or RNA or for inhibiting key enzymes nih.gov.

The intracellular retention of nucleoside analogs can be influenced by the activity of various enzymes. Dephosphorylation of the active triphosphate metabolites by phosphatases can lead to their deactivation and subsequent efflux from the cell mdpi.com. Additionally, enzymes involved in nucleotide catabolism, such as uridine (B1682114) phosphorylase (UPP), thymidine phosphorylase (TYMP), and purine (B94841) nucleoside phosphorylase (PNP), can cleave the glycosidic bond, releasing the nucleobase and sugar moiety jourdainlab.org. These catabolic pathways can reduce the intracellular concentration of the active nucleoside analog metabolites.

Studies on fluorescent nucleoside phosphate (B84403) analogues have shown differences in intracellular retention depending on the analog. For example, one study observed that the fluorescence intensity of a fluorescent adenine (B156593) analogue nucleoside phosphate (pA) disappeared within 15 minutes, suggesting that its intracellular concentration was dependent on an equilibrium between uptake and export. In contrast, another analogue (2CNqA) showed stable fluorescence intensity, indicating a stronger tendency to accumulate intracellularly oup.com. While this study did not specifically examine this compound analogs, it highlights that the chemical structure of a nucleoside analog can significantly impact its intracellular retention dynamics.

Efflux transporters can also play a role in reducing intracellular nucleoside analog concentrations, contributing to resistance researchgate.netmdpi.com. Modulating the activity or expression of influx and efflux transporters is an area of research aimed at improving the efficacy and reducing the toxicity of nucleoside analogs researchgate.netmdpi.com.

Impact on Glycosyltransferase Activity and Viral Glycoprotein (B1211001) Synthesis

Viral glycoproteins are essential for various stages of the viral life cycle, including entry into host cells, assembly, and budding. These proteins undergo glycosylation, a post-translational modification mediated by host and, in some cases, viral glycosyltransferases (GTs) unl.edunih.gov. Inhibiting glycosylation can impair the proper folding, processing, and function of viral glycoproteins, thereby reducing viral infectivity and propagation nih.govresearchgate.netnih.govresearchgate.netmdpi.com.

Some uridine derivatives of 2-deoxy sugars, which can be considered analogs related to this compound in their sugar modification, have demonstrated antiviral activity by targeting the glycan processing steps during the maturation of viral glycoproteins nih.govresearchgate.netmdpi.comsemanticscholar.org. These compounds are designed to mimic the natural uridine diphosphate (UDP)-sugar substrates of GTs and can prevent glycosylation by occupying the enzyme's active site semanticscholar.org.

Studies have shown that these uridine derivatives of 2-deoxy sugars can impair the synthesis of viral glycoproteins in various viruses, including classical swine fever virus (CSFV), influenza virus, and hepatitis C virus (HCV) researchgate.netnih.govresearchgate.netmdpi.com. The effect on viral glycoprotein synthesis has been confirmed by techniques such as Western blot analysis, which can show reduced levels or altered glycosylation patterns of viral proteins in the presence of these inhibitors researchgate.netnih.gov.

For instance, research on uridine derivatives of 2-deoxy sugars (e.g., compounds like IW3 and IW7) has indicated that they can significantly reduce viral propagation and affect the maturation of viral glycoproteins researchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.org. In the case of tick-borne encephalitis virus (TBEV), a dose-dependent decrease in the synthesis of viral proteins E and prM was observed upon treatment with a uridine derivative of a 2-deoxy sugar, leading to a reduction in TBEV production nih.gov. Similarly, studies on HCV have shown that certain uridine derivatives of 2-deoxy sugars can reduce the propagation of infectious HCV by affecting the maturation of viral glycoproteins mdpi.com.

These findings suggest that this compound analogs, particularly those modified in the sugar moiety to mimic GT substrates, can interfere with viral glycoprotein synthesis. This interference can lead to the production of incorrectly matured or underglycosylated viral proteins, which are often rapidly degraded in host cells, ultimately impairing viral assembly and infectivity nih.govmdpi.com.

The mechanism of action involves the interaction of these analogs with glycosyltransferases, enzymes responsible for adding sugar moieties to proteins. By acting as substrate analogs, they can inhibit the activity of these GTs, thereby disrupting the normal glycosylation process of viral proteins nih.govmdpi.comsemanticscholar.org. This represents a distinct antiviral mechanism compared to the direct inhibition of viral polymerases by triphosphate forms of nucleoside analogs.

Here is a table summarizing some research findings on the impact of uridine derivatives of 2-deoxy sugars on viral glycoprotein synthesis:

Compound ClassTarget VirusesObserved Impact on Glycoprotein SynthesisReference
Uridine derivatives of 2-deoxy sugarsCSFV, Influenza virus, TBEV, HCVImpaired synthesis and maturation of viral glycoproteins (e.g., E, E(rns), E1, prM, HA) researchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.org
IW3 (Uridine derivative of 2-deoxy sugar)CSFV, Influenza virusReduced viral yield, disappearance of viral glycoprotein bands on Western blots researchgate.netsemanticscholar.org
IW7 (Uridine derivative of 2-deoxy sugar)CSFV, Influenza virusReduced viral yield, disappearance of viral glycoprotein bands on Western blots researchgate.netsemanticscholar.org
Compound 4 (Uridine derivative of 2-deoxy sugar)TBEV, HCVDose-dependent decrease in synthesis of viral proteins E and prM (TBEV); reduced HCVcc propagation affecting glycoprotein maturation nih.govmdpi.com

This table illustrates that modifications to the uridine and 2-deoxy sugar moieties can yield compounds that interfere with viral glycosylation, highlighting a potential avenue for the development of this compound analogs with this mechanism of action.

Molecular Mechanisms of Action of 2 Deoxy L Uridine and Its Analogs

Interference with Nucleic Acid Replication and Synthesis

Nucleoside analogs, including those derived from 2'-deoxy-L-uridine, can interfere with the fundamental processes of DNA and RNA replication and synthesis through several key mechanisms.

Direct Inhibition of DNA Replication Machinery

Analogs of this compound can act as inhibitors of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. By mimicking natural nucleoside triphosphates, these analogs can compete for binding to the active site of DNA polymerases. For instance, L-enantiomers of nucleoside analogs, such as 5-iodo-2'-deoxy-L-uridine (L-IdU) and E-5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVdU), have been shown to interact with various DNA polymerases, including human DNA polymerases α, γ, δ, and ε, as well as viral DNA polymerases like that of Herpes Simplex Virus type 1 (HSV-1). oup.com This interaction can lead to the inhibition of enzyme activity, thereby stalling or slowing down DNA replication.

Incorporation into Nascent DNA and RNA Strands

A significant mechanism of action for this compound analogs is their incorporation into newly synthesized DNA and RNA strands. Despite being L-enantiomers, some DNA polymerases can incorporate L-nucleotides into the growing DNA chain. oup.com Once incorporated, these modified nucleotides can disrupt the normal structure and function of the nucleic acid. For example, 5-iodo-2'-deoxyuridine (IdUrd), a halogenated deoxyuridine analog, is incorporated into viral DNA in place of thymidine (B127349), disrupting viral DNA function and inhibiting replication. Similarly, studies with 2'-deoxy-5-formyluridine (f⁵U) have shown that its triphosphate form (df⁵UTP) can be incorporated into newly synthesized DNA opposite both adenine (B156593) and guanine (B1146940) residues, leading to potential mispairing and structural alterations in the DNA duplex. oup.com The incorporation of L-nucleotides at the 3'-OH terminus of DNA can also make the DNA more resistant to 3'->5' exonucleases. oup.com

Impact on Transcriptional Fidelity and Gene Expression

The presence of modified nucleosides, including deoxyuridine derivatives, within the DNA template can influence transcriptional processes. While 2'-deoxyuridine (B118206) (dU) is typically present at low levels in DNA due to efficient repair mechanisms, its incorporation can have inhibitory and promutagenic effects on RNA transcription by various RNA polymerases. nih.gov This impact can arise from decreased thermodynamic stability and altered dynamics of base pairs involving the modified nucleotide, potentially affecting the binding and movement of transcriptional machinery. nih.gov Furthermore, modifications in RNA bases, such as uridylation, have been reported to affect post-transcriptional gene regulation by influencing mRNA stability and degradation. frontiersin.org While research specifically on the impact of incorporated this compound on transcriptional fidelity and gene expression is ongoing, studies with related deoxyuridine modifications suggest a potential for such interference.

Antimetabolite Effects in Core Cellular Processes

This compound and its analogs can function as antimetabolites, interfering with essential cellular metabolic pathways. Antimetabolites are substances that mimic natural metabolites but interfere with their utilization. medchemexpress.comcsic.es Deoxyuridine itself is considered an antimetabolite that is converted into deoxyuridine triphosphate during DNA synthesis. hmdb.ca Analogs can disrupt the balance of nucleotide pools, which are crucial for DNA and RNA synthesis. For example, the inhibition of thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), by certain antimetabolites can lead to a reduction in thymidine levels and an accumulation of dUMP and subsequently dUTP. nih.gov This imbalance can favor the incorporation of uracil (B121893) derivatives into DNA. While the specific antimetabolite effects of this compound itself require further detailed elucidation, its structural similarity to natural nucleosides suggests potential interference with pyrimidine (B1678525) metabolism pathways.

Elucidation of Mechanisms Modulating Viral Life Cycles in vitro

Several studies have investigated the antiviral mechanisms of this compound derivatives in vitro. These mechanisms are diverse and can target different stages of the viral life cycle. For instance, some uridine (B1682114) derivatives of 2-deoxy sugars have demonstrated antiviral activity against Classical Swine Fever Virus by inhibiting the N-glycosylation process of viral proteins, which is essential for the formation of functional viral glycoproteins required for infection. researchgate.netnih.govresearchgate.net This interference with post-translational modification affects viral protein maturation and assembly. Another analog, 2'-Deoxy-2'-fluoro-L-uridine, has been identified as a potent and selective viral RNA polymerase inhibitor, thereby inhibiting the replication of RNA viruses. medchemexpress.commedchemexpress.com The inhibition of viral polymerases directly impacts the synthesis of viral genetic material. Furthermore, halogenated deoxyuridine analogs like 5-iodo-2'-deoxyuridine interfere with viral replication by being incorporated into viral DNA, disrupting its normal function.

The in vitro studies on this compound analogs highlight their potential as antiviral agents through mechanisms that include inhibition of viral enzymes, interference with protein modification, and disruption of viral genome replication.

Biological Activities and Structure Activity Relationships Sar in Preclinical Models

Antitumor and Antineoplastic Activities of L-Nucleoside Analogs

Beyond their antiviral properties, certain L-nucleoside analogs have exhibited significant antitumor and antineoplastic activities in preclinical models. Troxacitabine (B1681597) (Troxatyl™), a beta-L-nucleoside analog, is a prominent example that has shown potent preclinical antitumor activity against various solid and hematological human tumor xenografts drugbank.comd-nb.infonih.govnih.gov. Preclinical studies demonstrated its efficacy against human pancreatic cancer cell lines, sometimes showing greater or equivalent activity compared to gemcitabine (B846), a D-nucleoside analog commonly used in chemotherapy d-nb.infonih.gov. Troxacitabine is resistant to inactivation by cytidine (B196190) deaminase, which is thought to contribute to its prolonged effect drugbank.com. Its mechanism of action involves activation by cellular kinases and subsequent incorporation into DNA, leading to inhibition of DNA replication drugbank.com. The selective toxicity of L-OddC, another L-nucleoside, towards certain solid tumor cells like hepatocellular and prostate cancer cells, which are often unresponsive to D-nucleoside analogs, makes it a promising candidate for cancer treatment oup.com. Structure-activity relationship studies on nucleoside analogs have aimed to identify modifications that enhance antitumor activity and reduce toxicity aaai.orgaaai.orgmdpi.com.

Preclinical Antitumor Activity of Troxacitabine

Cancer TypeModel SystemKey FindingsCitation
Pancreatic CancerHuman pancreatic cancer cell lines (AsPC-1, Capan-2, MIA PaCa-2, Panc-1) in vitro; Human pancreatic xenografts in nude miceSynergistic activity with gemcitabine in vitro; Potent antitumor efficacy in xenograft models, comparable or greater than gemcitabine d-nb.infonih.gov
Various Solid and Hematological TumorsHuman tumor xenografts in preclinical modelsBroad and potent antitumor efficacy drugbank.comd-nb.infonih.govnih.gov
Renal Cell Carcinoma, Leukemia, ProstatePreclinical modelsDemonstrated activity (referring to L-dioxolane cytidine analog, Troxacitabine) nih.gov

The distinct metabolic pathways and interactions with cellular enzymes often observed with L-nucleoside analogs, compared to their D-counterparts, contribute to their unique biological profiles and therapeutic potential in both antiviral and antitumor applications.

Stereochemical Influence on Biological Activity: L- vs. D-Enantiomer Comparative Studies

The stereochemistry of nucleoside analogues plays a crucial role in their biological activity, particularly in their interactions with viral and cellular enzymes. For many years, it was widely believed that only D-nucleosides, which possess the "natural" stereochemistry found in biological DNA and RNA, could exhibit significant biological activity. However, the discovery of potent antiviral and antitumoral activities in various L-nucleoside analogues has challenged this notion nih.govoup.com.

2'-Deoxy-L-uridine is the L-enantiomer of the naturally occurring 2'-deoxy-D-uridine (deoxyuridine). Comparative studies between L- and D-enantiomers of nucleoside analogues have revealed significant differences in their enzymatic phosphorylation, metabolism, and interactions with target polymerases asm.orgresearchgate.net. While the D-enantiomers are readily recognized and processed by host cellular kinases and polymerases, L-enantiomers often exhibit altered substrate specificities. This difference in enzymatic handling can lead to distinct pharmacokinetic and pharmacodynamic profiles, potentially resulting in reduced host cell toxicity and altered resistance profiles in pathogens oup.comresearchgate.net.

For instance, studies comparing L- and D-dideoxycytidine (ddC) analogues demonstrated that while both enantiomers showed anti-HIV-1 activity, the L-isomers exhibited significantly greater anti-HBV activity and reduced toxicity to various human cell lines researchgate.netnih.govnih.gov. This suggests that the L-configuration can confer a therapeutic advantage by favoring activity against viral targets over host cellular processes.

Specifically concerning this compound, research indicates it can be a specific substrate for certain viral enzymes medchemexpress.com. While 2'-deoxy-β-L-uridine is reported to show no stereospecificity against herpes simplex 1 (HSV1) thymidine (B127349) kinase (TK), its antiviral activity is thought to involve the interaction of its 5'-triphosphate form with viral DNA polymerase medchemexpress.com. This mechanism is similar to how D-nucleoside analogues exert their antiviral effects, typically involving phosphorylation by cellular kinases followed by incorporation into viral DNA or inhibition of viral polymerases asm.org. The differences in antiviral activity between D and L isomers often stem from varying substrate specificities of cellular enzymes like deoxycytidine kinase, thymidine kinase, or deaminase asm.org.

The observation that L-nucleosides can be phosphorylated by viral enzymes or interact with viral polymerases, despite their unnatural stereochemistry, highlights the flexibility of these viral targets compared to some host enzymes asm.org. This differential recognition contributes to the potential for L-nucleosides like this compound to selectively inhibit viral replication with potentially less impact on host cell functions.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations of this compound and its analogues aim to understand how modifications to the molecule's structure influence its biological activity. These studies are crucial for designing more potent and selective compounds.

Impact of Ribose Conformation and Stereochemistry on Efficacy

The stereochemistry at the sugar moiety, particularly the L-configuration, is a primary determinant of this compound's biological profile. Unlike their D-counterparts, L-nucleosides have the hydroxyl group at the 3' position and the hydroxymethyl group at the 5' position oriented differently in space relative to the nucleobase. While the furanose rings in D- and L-nucleosides can be sterically similar when viewed from certain reference points, their interactions with chiral enzyme active sites are fundamentally different asm.org.

The conformation of the deoxyribose ring also impacts activity. Nucleoside analogues can exist in various sugar puckers (e.g., C2'-endo or C3'-endo), which affect the spatial orientation of the base and the 5'-hydroxyl group. These conformational preferences influence how well the nucleoside or its phosphorylated metabolites fit into the active sites of kinases and polymerases acs.org. For example, modifications that rigidify the sugar ring into a specific conformation have been explored to enhance activity encyclopedia.pub.

In the context of L-nucleosides, the specific conformation adopted by the L-deoxyribose sugar and its interaction with the target enzyme's binding pocket are critical for efficacy. Molecular modeling studies have been used to understand how L-nucleoside triphosphates interact with viral polymerases, such as HIV-1 reverse transcriptase asm.org. These studies suggest that the binding energy of the preferred conformation at the enzyme's active site correlates with antiviral activity asm.org. The unique stereochemical arrangement of the L-sugar can lead to distinct binding modes compared to D-nucleosides, influencing the efficiency of phosphorylation and subsequent polymerase inhibition or chain termination.

Influence of Nucleobase Substitutions on Biological Profiles

Modifications to the uracil (B121893) nucleobase of this compound can significantly alter its biological activity. These substitutions can affect the compound's recognition by enzymes, its metabolic stability, and its ability to base pair or inhibit DNA synthesis.

Studies on 5-substituted 2'-deoxyuridines (D-enantiomers) have shown that modifications at the C5 position can lead to potent antiviral agents, such as 5-iodo-2'-deoxyuridine (idoxuridine) drugbank.commedchemexpress.comdtic.milwikipedia.org. Idoxuridine, an iodinated thymidine analogue, inhibits viral DNA synthesis by substituting for thymidine drugbank.com. While this example pertains to the D-series, it illustrates the principle that nucleobase modifications can confer significant antiviral properties.

For L-nucleosides, nucleobase substitutions can similarly influence their activity against specific viral targets or alter their interaction with host cell pathways. While specific detailed SAR studies focusing solely on nucleobase substitutions in this compound were not extensively found, research on other L-nucleoside analogues with modified bases, such as L-dideoxycytidine derivatives with a 5-fluoro substitution, has demonstrated enhanced antiviral potency researchgate.netnih.gov. This suggests that introducing specific substituents onto the uracil base of this compound could be a viable strategy to improve its biological activity.

The nature and position of the substituent on the nucleobase can affect factors such as hydrogen bonding capabilities, steric bulk, and electronic properties, all of which influence binding to enzyme active sites and incorporation into nucleic acids emory.eduacs.orgnih.gov.

Correlations with Lipophilicity and Other Physicochemical Parameters Dictating Biological Effect

Physicochemical properties, including lipophilicity, play a role in the biological effect of nucleoside analogues by influencing their absorption, distribution, metabolism, and excretion (ADME) within an organism or cell culture system dost.gov.ph. Lipophilicity, often quantified by parameters like logP, affects a compound's ability to cross cell membranes and its distribution within different cellular compartments.

For nucleoside analogues, a balance between lipophilicity and hydrophilicity is often required for optimal cellular uptake and subsequent phosphorylation by intracellular kinases. While the highly polar nature of the phosphate (B84403) groups in the active triphosphate form generally limits their ability to cross membranes, the parent nucleoside's lipophilicity is important for its initial entry into cells.

SAR studies sometimes explore the correlation between lipophilicity (modified through structural changes) and biological activity. For instance, in a study on L-d4T derivatives, increasing the lipophilicity by adding a methylene (B1212753) tether at the C5 position of the uracil ring was found to display some anti-HIV activity, potentially due to the more lipophilic nature of the nucleoside enhancing cellular uptake encyclopedia.pub.

Advanced Research Applications and Methodologies

Applications as Biochemical Probes and Research Tools

L-nucleic acids, including those synthesized with 2'-deoxy-L-uridine, are explored for their utility as biochemical probes and tools, leveraging their resistance to enzymatic degradation and their ability to form stable duplexes.

Metabolic labeling techniques are crucial for studying the dynamics of nucleic acid synthesis and degradation within biological systems. While canonical uridine (B1682114) analogs like 4-thiouridine (B1664626) are commonly used for metabolic labeling of RNA, leading to base mutations upon conversion that can be detected by sequencing mdpi.comnih.gov, the application of this compound specifically for metabolic labeling of DNA dynamics is less directly documented in the provided search results. Research in this area often focuses on modified exogenous nucleotides for labeling newly transcribed RNAs to study RNA dynamics nih.gov. The principle involves incorporating modified nucleotides during synthesis and then using chemical or enzymatic methods to convert them into variants that induce detectable signals, such as base mutations during reverse transcription for sequencing-based studies mdpi.com.

Imaging of gene expression in preclinical research, particularly using reporter genes like Herpes Simplex Virus type 1 thymidine (B127349) kinase (HSV1-TK), often employs radiolabeled nucleoside analogs as probes. HSV1-TK phosphorylates specific nucleoside analogs, leading to their intracellular trapping and subsequent detection by imaging modalities like PET. nih.govresearchgate.netresearchgate.netfrontiersin.org. Common probes are typically analogs of guanosine (B1672433) or thymidine/uracil (B121893) with specific modifications and radioactive labels, such as [18F]FHBG (a guanosine analog) or [124I]FIAU (an iodouracil (B1258811) arabinofuranoside) nih.govresearchgate.net. These probes are substrates for the HSV1-TK enzyme, allowing for the monitoring of reporter gene expression researchgate.netresearchgate.net. While this compound is a uracil derivative, its specific use as a direct imaging probe substrate for HSV1-TK is not detailed in the search results. Research in this area primarily highlights the use of D-nucleoside analogs designed for specific enzymatic recognition by viral thymidine kinases nih.govresearchgate.net.

Metabolic Labeling of Nucleic Acids (e.g., DNA) for Dynamics Studies

Engineering of Mirror-Image Nucleic Acids for Research Purposes

L-nucleosides, including this compound, are essential components in the engineering of mirror-image nucleic acids, or spiegelmers. These synthetic molecules possess a backbone chirality opposite to that of natural nucleic acids, conferring unique properties. acs.orgosti.gov.

Mirror-image nucleic acids constructed from L-nucleotides exhibit remarkable stability, particularly against degradation by naturally occurring nucleases, which are stereospecific for D-nucleic acids. osti.gov. Studies on the structural and thermal stability of L-DNA and L-RNA constructs have shown that they can form stable duplexes, analogous to their natural D-counterparts osti.govoup.com. Modifications to L-nucleosides, such as the incorporation of 2'-fluoro or 2'-OMe groups, have been shown to further enhance the thermal and structural stability of L-nucleic acid duplexes and chimeric L-DNA/L-RNA duplexes osti.goviu.edu. For instance, introducing fluoro-modification at the 2'-position of L-cytidine in L-DNA duplexes slightly enhanced thermal stability iu.edu. Similarly, incorporating 2'-OMe modifications into L-nucleic acids significantly enhances thermal and structural stability osti.gov. The melting temperature (Tm) is a key metric for assessing thermal stability, with higher Tm values indicating greater stability oup.commdpi.com.

Table 1: Examples of Thermal Stability Enhancement in Modified L-Nucleic Acids

Construct TypeModification TypeObserved Effect on TmSource
L-DNA duplex2'-fluoroSlight enhancement iu.edu
L-DNA duplex2'-OMeEnhancement osti.gov
L-DNA/L-RNA chimera2'-OMeSignificant increase osti.gov
Hairpin L-DNA probesL-DNA stemHigher Tm oup.com

The predictable self-assembly properties of nucleic acids, driven by Watson-Crick base pairing, make them excellent materials for constructing artificial nanostructures and scaffolds nih.govresearchgate.netresearchgate.netcaltech.eduescholarship.org. L-nucleic acids, with their enhanced stability and orthogonal recognition to natural systems, offer unique advantages in the design of novel nucleic acid-based materials and scaffolds for various applications, including drug delivery and biosensing nih.govresearchgate.netresearchgate.net. Researchers are exploring the use of L-DNA and L-RNA as building blocks for creating complex nanoscale architectures, such as tetrahedra and octahedra nih.govresearchgate.net. The ability to design and control the self-assembly of these mirror-image constructs allows for the creation of novel materials with tailored structural and functional properties nih.govescholarship.org.

Structural and Thermal Stabilization of L-DNA and L-RNA Constructs

Computational Approaches in Nucleoside Analog Research

Computational studies play a significant role in the research of nucleoside analogs, including those with L-stereochemistry. These approaches are used to investigate their synthesis, conformational properties, antiviral activity, and mechanisms of action at a molecular level. nih.govencyclopedia.pubresearchgate.netnih.gov. Computational simulations can provide insights into the binding affinity of nucleoside analogs to target enzymes, such as viral polymerases, and help elucidate the molecular mechanisms of inhibition nih.gov. While the search results mention computational studies of various L-nucleoside analogues, including cyclobutane (B1203170) and cyclobutene (B1205218) derivatives nih.govencyclopedia.pubresearchgate.net, specific detailed computational studies focused solely on the properties or interactions of this compound itself as a monomer or its specific contribution within L-DNA/RNA structures in these research applications were not prominently featured. However, computational methods are broadly applied in understanding the behavior and potential applications of modified nucleic acids and their components nih.gov.

Molecular Docking Simulations for Enzyme-Ligand Interaction Prediction

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a protein or enzyme and to estimate the binding affinity. This approach is valuable in the study of nucleoside analogs like this compound to understand how they might interact with enzymes involved in nucleic acid metabolism or other biological processes.

Research has explored the interactions of uridine derivatives, including modified deoxyuridine analogs, with various enzymes using molecular docking. For instance, studies have investigated the binding of uridine derivatives to SARS-CoV-2 main protease (Mpro) to explore their potential as inhibitors unimas.my. These studies often report binding energies and identify key amino acid residues in the enzyme's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces unimas.my. For example, some uridine derivatives showed promising binding interactions with residues such as HIS41 and CYS145 in the active site of SARS-CoV-2 Mpro .

Molecular docking has also been applied to study the interactions of 2-deoxy sugar derivatives of uridine with glycosyltransferases, specifically N-acetylglucosaminyltransferase I (GnT I) and β-1,4-galactosyltransferase I (β4GalT I) ptfarm.pl. These simulations aimed to understand how these synthetic compounds might bind to the active sites of these enzymes, potentially mimicking the interactions of natural substrates like UDP-sugar donors ptfarm.pl. The results suggested that the synthesized compounds could bind to the enzymes via a similar mode as the natural substrate, with some ligands showing better affinity based on docking scores ptfarm.pl. Interactions with metal ions, such as Mn2+, which are essential for the catalytic activity of many glycosyltransferases, were also considered in these docking studies ptfarm.pl.

Furthermore, molecular docking studies have been conducted with modified uridine analogs against enzymes like Mycobacterium tuberculosis Mur ligases, particularly MurE mdpi.com. These computational analyses help to define and elucidate the binding modes and specific inhibitory activities of the compounds mdpi.com. Docking scores are typically reported to quantify the predicted affinity, and interactions with specific amino acid residues within the enzyme's binding site are analyzed to understand the nature of the interaction mdpi.com.

Enzyme Target Ligand Type Key Interaction Residues (Examples) Predicted Binding Affinity (Example unit) Source
SARS-CoV-2 Main Protease (Mpro) Uridine Derivatives HIS41, CYS145, GLN189 Varied (e.g., kcal/mol)
GnT I, β4GalT I 2-deoxy sugar derivatives of uridine Uracil heteroatoms, Arg189, Mn2+ Varied (e.g., docking score units) ptfarm.pl
Mycobacterium tuberculosis MurE 5′-Deoxy-5′-(4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues Specific residues in binding site Reported docking scores mdpi.com

Structural Modeling and Conformational Analysis of this compound Analogs

Structural modeling and conformational analysis are crucial for understanding the three-dimensional arrangement and flexibility of this compound and its analogs. These studies provide insights into how modifications to the nucleoside structure affect its shape and preferred conformation, which in turn can influence its interactions with other molecules, such as enzymes or nucleic acids. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed in conjunction with computational methods to determine and analyze these structures and conformations oup.comd-nb.infoiu.edunih.govosti.gov.

Conformational analysis of nucleosides often focuses on the sugar pucker, which describes the non-planar conformation of the furanose ring. The two main sugar puckers are C2'-endo (characteristic of B-form DNA) and C3'-endo (characteristic of A-form RNA) d-nb.info. Studies on 2'-substituted uridine analogs have shown that the electronegativity of the substituent at the 2' position can significantly influence the conformational equilibrium between these forms oup.com. For example, the presence of an electronegative fluorine atom at the 2' position in 2'-deoxy-2'-fluoro-uridine analogs has been shown to favor the C3'-endo conformation d-nb.info.

Furthermore, conformational analysis using NMR spectroscopy can provide detailed information about the flexibility and preferred orientations of different parts of the nucleoside molecule in solution oup.comd-nb.info. Coupling constants derived from NMR spectra can be used to compute conformational equilibria oup.com. Studies have also explored the conformational analysis of fluorinated uridine analogs to understand reaction mechanisms, suggesting that neighboring-group participation can play a role in their formation nih.govmdpi.com.

Analog Type Key Structural Feature Analyzed Technique(s) Used Key Finding (Example) Source
2'-substituted uridine analogs Sugar pucker (C2'-endo/C3'-endo) NMR spectroscopy Electronegativity of 2'-substituent influences pucker oup.comd-nb.info
2'-deoxy-2'-fluoro-L-uridine in L-DNA Helical conformation, Sugar pucker X-ray crystallography, CD Forms left-handed A-form helix, C3'-endo pucker iu.edunih.gov
Fluorinated uridine analogs Conformation, Reaction mechanism NMR, Computational methods Neighboring-group participation in formation nih.govmdpi.com
2'-O-methyl-L-uridine in L-nucleic acids Helical structure, Stability X-ray crystallography Increases thermostability, influences structure osti.gov

Conclusion and Future Directions in 2 Deoxy L Uridine Research

Identified Research Gaps and Unexplored Avenues in Mechanistic Understanding

Despite the known antiviral and antitumoral activities of some L-nucleoside analogs, the precise molecular mechanisms by which many of these compounds, including 2'-deoxy-L-uridine, exert their effects are not yet fully elucidated at the molecular level asm.org. While it is understood that L-nucleosides often undergo intracellular phosphorylation to their active triphosphate forms, which then interact with viral polymerases or cellular enzymes, the detailed binding modes and conformational changes involved require further investigation asm.orgnih.gov. For instance, the exact interactions of this compound triphosphate with target enzymes and its impact on nucleic acid synthesis or other cellular processes warrant deeper study.

Furthermore, the differential recognition of L-nucleosides by host and viral enzymes, which contributes to their favorable toxicity profiles, is not completely understood for all L-analogs nih.gov. Identifying the specific kinases responsible for the initial phosphorylation of this compound and understanding the factors that influence this recognition are crucial research gaps. The potential for this compound to interfere with normal cellular enzymes, even if less pronounced than D-analogs, also requires comprehensive assessment encyclopedia.pub.

Another unexplored avenue lies in understanding the potential roles of this compound beyond direct enzyme inhibition or chain termination. Given the increasing appreciation for the epitranscriptome, the potential for L-nucleoside analogs to influence RNA modifications or processing represents an interesting area for future research escholarship.org.

Conceptual Frameworks for Future Therapeutic Agent Development Based on L-Nucleoside Analogs

The success of L-nucleoside drugs like lamivudine (B182088) and emtricitabine (B123318) provides a strong conceptual framework for the development of future therapeutic agents psu.eduresearchgate.net. One key direction is the design of broad-spectrum antiviral drugs, which is particularly relevant given recent viral outbreaks nih.govencyclopedia.pub. Developing L-nucleosides with activity against a wider range of viruses presents challenges due to the diverse replication mechanisms among different pathogens, necessitating comprehensive investigations into viral biology nih.govencyclopedia.pub.

Future development can leverage the inherent advantages of L-nucleosides, such as their enhanced metabolic stability and reduced immunogenicity and toxicity compared to their D-counterparts nih.govpsu.edu. Designing L-nucleoside analogs with modifications to the sugar or base moieties can lead to compounds with improved pharmacokinetic properties, increased potency, and better target specificity . For example, incorporating fluorine atoms or other chemical groups at specific positions can influence enzymatic recognition and metabolic fate acs.orgiu.edu.

The development of prodrug strategies for L-nucleoside analogs is another important conceptual framework. Prodrugs can improve cellular uptake, bioavailability, and targeted delivery, potentially increasing efficacy and further reducing off-target effects mdpi.comresearchgate.net. Designing prodrugs that are efficiently converted to the active triphosphate form specifically within infected cells or target tissues is a promising approach.

Furthermore, exploring L-nucleoside analogs for therapeutic applications beyond antiviral therapy, such as in the treatment of neglected tropical diseases like Chagas disease and leishmaniasis or as antitumor agents, represents a significant future direction psu.eduresearchgate.net.

Advancements in Methodologies for Comprehensive Nucleoside Analog Studies

Advancements in methodologies are crucial for addressing the research gaps and facilitating the development of new L-nucleoside analogs. Molecular modeling and computational studies have already proven valuable in understanding the binding interactions of L-nucleoside triphosphates with viral enzymes and predicting the impact of mutations asm.orgacs.org. Future advancements in computational power and algorithms can enable more accurate simulations and virtual screening of potential L-nucleoside drug candidates.

Improved synthetic methodologies are essential for the efficient and stereoselective synthesis of novel L-nucleoside analogs researchgate.netencyclopedia.pub. Techniques such as microwave-assisted reactions and biotechnological approaches utilizing enzymes offer promising avenues for overcoming limitations of traditional chemical synthesis, such as the production of racemic mixtures and complex reaction steps nih.govresearchgate.net.

Sophisticated analytical techniques, including advanced mass spectrometry and next-generation sequencing, are vital for studying the metabolism and incorporation of L-nucleoside analogs into nucleic acids, as well as for investigating their potential effects on the epitranscriptome escholarship.orgmdpi.com. Cryo-electron microscopy and improved X-ray crystallography techniques can provide higher-resolution structural information on L-nucleoside analog interactions with target enzymes, offering deeper insights into their mechanisms of action asm.orgnih.gov.

Furthermore, the development of more physiologically relevant in vitro and in vivo models is necessary for accurately assessing the efficacy, metabolism, and potential toxicity of L-nucleoside analogs.

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2'-Deoxy-L-uridine

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